
2-(4-Methoxy-3-methylphenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-3-methylphenyl)oxirane: is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol It is a member of the oxirane family, characterized by the presence of an epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-3-methylphenyl)oxirane typically involves the reaction of 4-methoxy-3-methylbenzyl alcohol with an epoxidizing agent. Common epoxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 0°C to room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of environmentally friendly oxidants and catalysts is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(4-Methoxy-3-methylphenyl)oxirane can undergo oxidation reactions to form corresponding diols or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, room temperature.
Substitution: Amines, thiols, halides, mild to moderate temperatures.
Major Products Formed:
Oxidation: Diols, ketones.
Reduction: Alcohols.
Substitution: Substituted alcohols, amines, thiols.
Scientific Research Applications
Chemistry: 2-(4-Methoxy-3-methylphenyl)oxirane is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of complex molecules and polymers .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery .
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique chemical properties contribute to the performance and durability of these products .
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)oxirane involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This reactivity underlies its potential biological activities, such as antimicrobial or anticancer effects .
Molecular Targets and Pathways:
Proteins: The compound can modify amino acid residues in proteins, affecting their function and activity.
DNA: Interaction with DNA can lead to the formation of adducts, potentially causing mutations or inhibiting replication.
Enzymes: The compound may inhibit or activate enzymes by covalently modifying their active sites.
Comparison with Similar Compounds
2-(4-Methylphenyl)oxirane: Similar structure but lacks the methoxy group, resulting in different reactivity and properties.
2-(4-Methoxyphenyl)oxirane: Similar structure but lacks the methyl group, affecting its chemical behavior and applications.
Uniqueness: 2-(4-Methoxy-3-methylphenyl)oxirane is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents influence its reactivity, making it distinct from other oxirane derivatives. The combination of these groups enhances its potential for specific applications in various fields .
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(4-methoxy-3-methylphenyl)oxirane |
InChI |
InChI=1S/C10H12O2/c1-7-5-8(10-6-12-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3 |
InChI Key |
SXTKVOYBLQFZGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Butylspiro[3.3]heptan-1-one](/img/structure/B13583975.png)
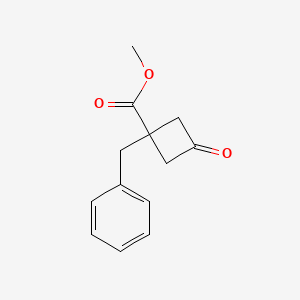
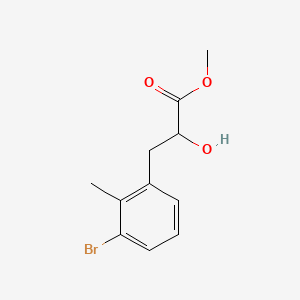
![4-Azaspiro[2.5]octan-7-amine](/img/structure/B13584000.png)
![tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride](/img/structure/B13584005.png)
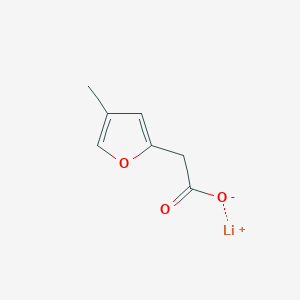
![tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate](/img/structure/B13584012.png)
![1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13584015.png)
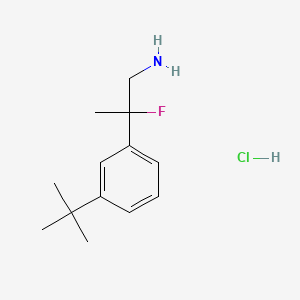

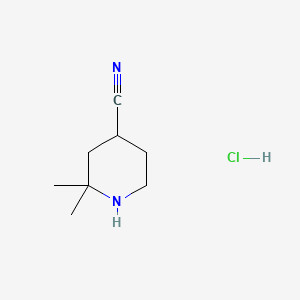
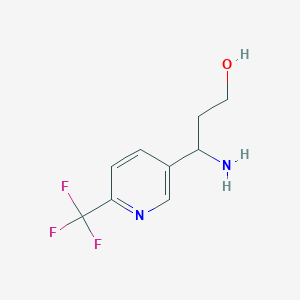
![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)
